The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves multi-step reactions that may include cyclization processes and functional group modifications. One common method involves the condensation of appropriate pyrimidine and pyrrole derivatives followed by cyclopropyl substitution. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
For instance, one potential synthetic route could involve the use of cyclopropylamine in a nucleophilic substitution reaction on a suitable pyrrolo-pyrimidine precursor. This pathway allows for the introduction of the cyclopropyl group at the desired position while maintaining the integrity of the heterocyclic framework .
The molecular structure of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL features a fused pyrrole and pyrimidine ring system with a cyclopropyl group attached at the 7-position. The structural representation can be expressed using SMILES notation as C1CC1C2=NC3=C(C=CN3)C(=O)N2
, which highlights the arrangement of atoms within the molecule .
Key structural data includes:
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL can participate in various chemical reactions typical for heterocycles. These reactions may include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL often involves interaction with specific biological targets such as enzymes or receptors. For example, this compound may act as an inhibitor for certain kinases or other proteins involved in signal transduction pathways.
The detailed mechanism typically involves binding to an active site on the target protein, leading to conformational changes that inhibit its activity. This interaction can be quantitatively analyzed through techniques like enzyme kinetics studies or molecular docking simulations that predict binding affinities and orientations .
The physical properties of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL include:
Chemical properties include its stability under standard laboratory conditions and reactivity towards electrophiles due to its heterocyclic structure. Safety data regarding handling and storage is limited; thus, proper laboratory safety protocols should be followed when working with this compound .
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:
Research on this compound may lead to advancements in treatments for conditions such as cancer or neurodegenerative diseases due to its structural similarity to known bioactive molecules .
The 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold acts as a potent ATP-competitive inhibitor targeting serine/threonine kinases, particularly LIMK1/2 and ROCK. Its bicyclic heterocyclic core mimics the adenine moiety of ATP, enabling hinge region binding via dual hydrogen bonds between:
The cyclopropyl substituent at N-7 occupies a hydrophobic pocket adjacent to the gatekeeper residue (LIMK1: Leu290), enhancing selectivity by exploiting steric constraints absent in many human kinases. This "bumped kinase" profile enables preferential inhibition of kinases with smaller gatekeeper residues, such as PfCDPK4 (IC₅₀ = 0.210–0.530 μM) and LIMK isoforms [2]. Comparative analysis of binding affinities reveals:
Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives
Kinase Target | Gatekeeper Residue | IC₅₀ (μM) | Key Binding Interactions | |
---|---|---|---|---|
LIMK1 | Leu290 | 0.076 | H-bonds: Glu121, Asp148; Hydrophobic: Leu290, Val336 | |
ROCK1 | Met156 | 0.127 | H-bonds: Glu154, Asp160; Hydrophobic: Met156, Leu221 | |
PAK4 | Met474 | 0.96 | H-bond: Glu396; Hydrophobic: Leu398, Met474 | |
SRC (Ref.) | Thr338 | >10 | Steric clash with cyclopropyl | [2] [6] [9] |
Conformational flexibility of the activation loop dictates inhibitor efficacy. When LIMK adopts a DFG-in conformation, the 7-cyclopropyl group stabilizes the αC-helix via van der Waals contacts with Leu347, reducing catalytic activity. This contrasts with type II inhibitors that target the DFG-out state [7] [8].
Group II p21-activated kinases (PAK4–6) are critically regulated by 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol through non-ATP-competitive mechanisms. Unlike LIMK inhibition, PAK4 modulation involves:
PAK4 inhibition suppresses oncogenic transformation by blocking the Rac/PAK/LIMK/cofilin pathway. Phosphoproteomic studies show:
This cascade inhibition correlates with reduced metastatic potential in vivo, as evidenced by:
PAK4 Inhibition → LIMK Inactivation → Cofilin Dephosphorylation → Actin Filament Disassembly → Suppressed Cell Migration
Persistent PAK4 inhibition (72h exposure) downregulates β-catenin and cyclin D1 expression via:
Free energy perturbation calculations (AMBER force field) reveal that 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol binds LIMK1 with ΔG = -9.8 kcal/mol, driven by:
Activation loop dynamics simulations (200 ns) demonstrate that inhibitor binding:
Structure-activity relationship (SAR) profiling using Glide docking (Schrödinger Suite) identified:
Table 2: Docking Scores and Selectivity Indices
Derivative | R Group | LIMK1 Glide Score | Selectivity vs. PAK4 | Cofilin pIC₅₀ | |
---|---|---|---|---|---|
7-Cyclopropyl | - | -13.6 | 35-fold | 7.2 | |
6-Bromo-7-cyclopropyl | Br | -14.2 | 62-fold | 7.8 | |
7-Cyclopentyl | C₅H₉ | -10.9 | 8-fold | 6.1 | [5] [9] |
Quantum mechanical/molecular mechanical (QM/MM) studies further reveal that electron-deficient cyclopropyl enhances π-stacking with Tyr343 (binding energy contribution: -1.8 kcal/mol), rationalizing its superiority over linear alkyl chains [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0